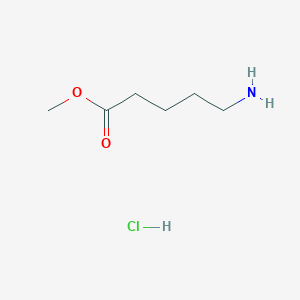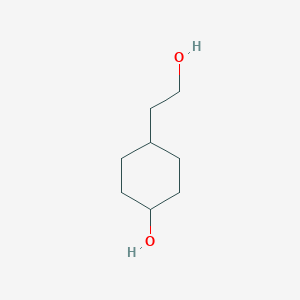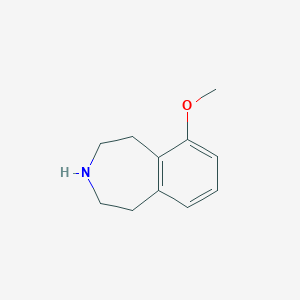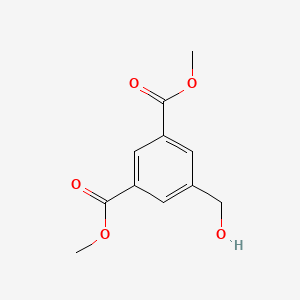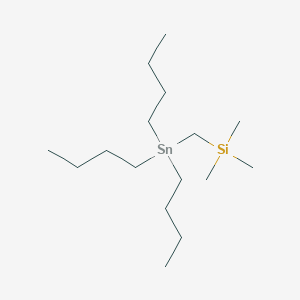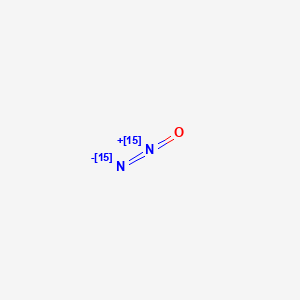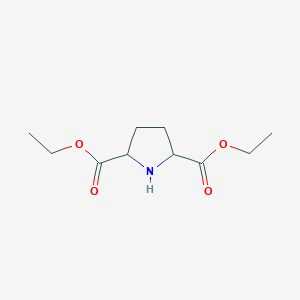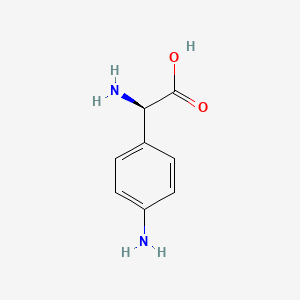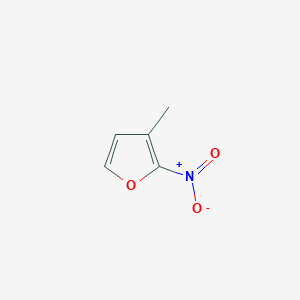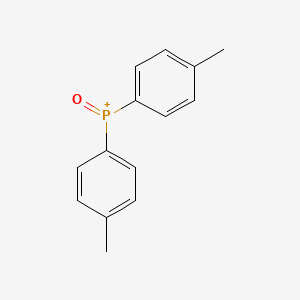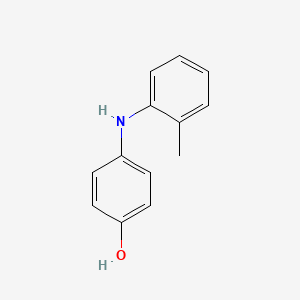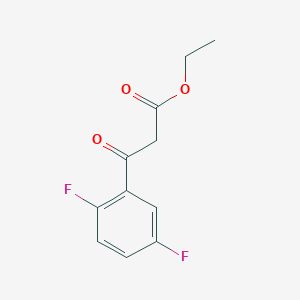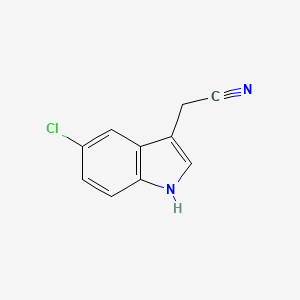
2-(5-氯-1H-吲哚-3-基)乙腈
描述
“2-(5-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 81630-83-3. It has a molecular weight of 190.63 and its IUPAC name is (5-chloro-1H-indol-3-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 . The highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of similar compounds have been explored to recognize the nature of electronic and optical properties .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. Its physical form is a powder and it has a molecular formula of C10H7ClN2 . The boiling point is 406.517ºC at 760 mmHg .科学研究应用
合成和生物评价
- Rehman、Saini和Kumar(2022年)的研究探讨了从吲哚化合物合成衍生物,包括2-(5-氯-1H-吲哚-3-基)乙腈。这些衍生物在对雄性巴尔那大鼠进行测试时表现出抗炎性能,表明在制药和医学领域可能有应用(Rehman, Saini, & Kumar, 2022)。
转化技术
- Aksenov等人(2021年)讨论了将硝基烯烃转化为2-(1H-吲哚-2-基)乙腈,突出了一种将副产物转化为目标乙腈分子的方法。这项研究对合成化学特别是在复杂有机化合物的高效生产方面做出了贡献(Aksenov et al., 2021)。
亲核反应性
- Lakhdar等人(2006年)研究了吲哚的亲核反应性,包括变体如2-(5-氯-1H-吲哚-3-基)乙腈。这项研究对于理解吲哚在各种反应中的化学行为至关重要,这对于化学中新合成途径的发展至关重要(Lakhdar et al., 2006)。
光环化反应
- Beck、Mascal、Moody和Coates(1992年)研究了卤代乙酰色氨酸酮衍生物的光环化反应,这些衍生物可能包括类似于2-(5-氯-1H-吲哚-3-基)乙腈的化合物。这项研究为通过光化学方法形成复杂有机结构提供了见解(Beck, Mascal, Moody, & Coates, 1992)。
抗菌和抗真菌性能
- Reddy等人(2011年)探讨了3-(1-(1H-吲哚-3-基)-2-氧代-2-苯基乙基)吲哚啉-2-酮的合成,展示了适度的抗菌和抗真菌性能。这表明类似于2-(5-氯-1H-吲哚-3-基)乙腈的吲哚基化合物在开发新的抗微生物药物方面具有潜在应用(Reddy et al., 2011)。
抗癌活性
- Aksenov等人(2022年)描述了4'H-螺[吲哚-3,5'-异噁唑烷]转化为具有抗癌性能的2-(1H-吲哚-3-基)乙酰胺。这些发现为基于吲哚衍生物的新型抗癌药物的开发开辟了途径(Aksenov et al., 2022)。
激素生物合成
- Kobayashi、Izui、Nagasawa和Yamada(1993年)关注了腈酶在从吲哚-3-乙腈合成植物激素吲哚-3-乙酸中的作用。这项研究对于理解植物生长和发育至关重要,为农业生物技术提供了见解(Kobayashi, Izui, Nagasawa, & Yamada, 1993)。
安全和危害
未来方向
Future research could focus on the synthesis of “2-(5-chloro-1H-indol-3-yl)acetonitrile” and its derivatives, as well as their potential applications. For instance, a series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized .
属性
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFZUNGNGGEESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489130 | |
| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1H-indol-3-yl)acetonitrile | |
CAS RN |
81630-83-3 | |
| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chloro-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

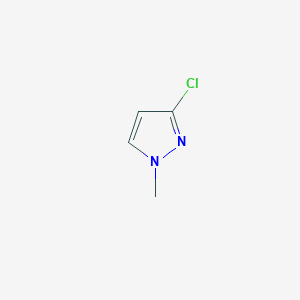
![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)
